molecular formula C12H11ClN2S B13258275 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B13258275
M. Wt: 250.75 g/mol
InChI Key: PQNFPLYNISMMRP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine (CAS 1004620-03-4) is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a fused tetrahydropyridine and thiazole ring system, a structural motif prevalent in a wide range of biologically active molecules . The thiazole ring is a core structural component found in natural products and pharmaceuticals, known for conferring diverse biological properties . This specific heterocyclic system serves as a critical synthetic intermediate for constructing more complex molecular architectures, such as 5,6,7,8-tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridines, which are of high interest in the development of novel therapeutic agents . Researchers value this compound for exploring new chemical space in oncology and antibacterial research, as thiazole and dihydrothiazolopyridine derivatives have demonstrated promising biological activities, including antitumor efficacy in screenings against cancer cell lines like MCF-7 (breast cancer) . The compound is supplied with documented purity and quality. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11ClN2S

Molecular Weight

250.75 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C12H11ClN2S/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2

InChI Key

PQNFPLYNISMMRP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(S2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Chlorophenyl)-4H,5H,6H,7H-thiazolo[5,4-c]pyridine typically involves:

  • Formation of the tetrahydrothiazolo[5,4-c]pyridine core by cyclocondensation reactions involving sulfur, nitrogen sources, and suitable pyridine precursors.
  • Introduction of the 2-chlorophenyl substituent via alkylation or acylation steps using 2-chlorophenyl-bearing electrophiles such as 2-chlorobromoacetophenone derivatives.
  • Purification by chromatographic techniques and characterization by NMR, MS, and elemental analysis.

Specific Synthetic Route from Literature

A representative synthesis reported in patent CH660739A5 and related literature involves the following steps:

  • Preparation of N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Intermediate 3):

    • Starting from a protected amino-pyridine derivative (e.g., Boc-protected 4-piperidone), the compound is reacted with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid as a catalyst.
    • The reaction requires anhydrous conditions as water presence reduces yield significantly.
    • This step forms the thiazolo fused ring system.
    • Yield: Approximately 80% under optimized conditions.
  • Alkylation with 2-Chlorophenyl-Substituted Bromoacetyl Compounds:

    • The intermediate 3 is reacted with 2-(2-chlorophenyl)-bromoacetyl derivatives in 1,4-dioxane solvent.
    • The reaction mixture is stirred at room temperature for 1 hour and then refluxed overnight.
    • This introduces the 2-chlorophenyl moiety onto the thiazolo-pyridine core, yielding compounds analogous to 4a–k in the literature.
    • Purification is done by silica gel chromatography using petroleum ether/ethyl acetate (2:1).
    • Yields range from 75–85%.
  • Deprotection (if applicable):

    • Removal of the Boc group under acidic conditions to yield the final 2-(2-chlorophenyl)-4H,5H,6H,7H-thiazolo[5,4-c]pyridine.
    • Characterization confirms the structure via 1H NMR, 13C NMR, MS, and elemental analysis.

Reaction Conditions and Optimization Notes

  • Catalyst: p-Toluenesulfonic acid is critical for the cyclization step forming the thiazolo ring.
  • Solvent: 1,4-Dioxane is preferred for the alkylation step due to solubility and reaction efficiency.
  • Temperature: Room temperature stirring followed by reflux improves yield and reaction completion.
  • Water Sensitivity: Presence of water during the sulfur-cyanamide cyclization drastically reduces yields; therefore, anhydrous conditions are essential.
  • Purification: Column chromatography is effective for isolating pure products.

Data Table Summarizing Key Synthetic Steps and Yields

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyclization to form N-Boc-2-amino tetrahydrothiazolopyridine Elemental sulfur, cyanamide, p-TsOH, dry conditions ~80 Water presence reduces yield
2 Alkylation with 2-(2-chlorophenyl)-bromoacetyl compound 1,4-Dioxane, RT 1h + reflux overnight 75–85 Silica gel chromatography purification
3 Boc deprotection Acidic conditions (e.g., TFA) Quantitative Final compound obtained

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation and survival pathways .

Comparison with Similar Compounds

Core Scaffold Variations

The thiazolo[5,4-c]pyridine core is shared among several derivatives, but substituent variations significantly alter properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Evidence ID
2-(2-Chlorophenyl)-thiazolo[5,4-c]pyridine 2-Chlorophenyl C₁₂H₁₀ClN₂S 249.74* Lipophilic; electron-withdrawing Cl [12, 21]
5-Methyl-thiazolo[5,4-c]pyridine-2-carboxylic acid HCl Methyl, carboxylic acid C₉H₁₁ClN₂O₂S 258.71 Polar; water-soluble (salt form) [5, 16]
2-Bromo-5-methyl-thiazolo[5,4-c]pyridine Bromo, methyl C₇H₉BrN₂S 244.14 Halogenated; potential cross-coupling substrate [13]
Ethyl N-(thiazolo[5,4-c]pyridin-2-yl)carbamate Ethoxycarbonylamino C₉H₁₃N₃O₂S 227.28 Hydrolyzable ester; moderate polarity [15]

*Calculated based on structural formula.

Key Observations :

  • Solubility : Carboxylic acid derivatives (e.g., ) form hydrochloride salts, improving aqueous solubility, whereas the chlorophenyl variant is likely more lipophilic .

Physicochemical Properties

Data from and highlight substituent effects on physical properties:

Compound Type Substituent Melting Point (°C) Yield (%) Molecular Weight
Pyridine derivatives () 4-Chlorophenyl, nitro 268–287 67–81 466–545
Bromo-methyl thiazolo[5,4-c]pyridine () Br, CH₃ Not reported 244.14

Inferences for Target Compound :

  • The 2-chlorophenyl group may elevate melting points compared to alkyl-substituted analogues due to enhanced π-stacking .
  • Higher molecular weight (249.74 vs. 227.28 in ) suggests increased hydrophobicity.

Antiviral and Enzyme Inhibition

  • HIV-1 Integrase Inhibition: Pyrrolo[3,4-c]pyridine derivatives () with chloro/fluorophenyl groups exhibit IC₅₀ values in the low micromolar range (6–22 µM).
  • Anticoagulant Applications : Edoxaban derivatives () with thiazolo[5,4-c]pyridine moieties highlight the scaffold’s relevance in drug development, particularly for targeting serine proteases .

Biological Activity

2-(2-Chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to summarize the available data on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C10H7ClN2S
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 1004527-73-4

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of thiazolo[5,4-c]pyridine derivatives. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of several thiazole derivatives, including 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.23 to 0.47 mg/mL against Escherichia coli and Staphylococcus aureus.
  • Minimum Bactericidal Concentration (MBC) : Corresponding MBC values indicated effective bactericidal activity.
PathogenMIC (mg/mL)MBC (mg/mL)
E. coli0.230.47
Staphylococcus aureus0.250.50

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiazolo[5,4-c]pyridine derivatives has also been investigated.

Case Study: Cytotoxic Activity

A study assessed the cytotoxic effects of various thiazole compounds on human cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
  • Results : The compound demonstrated IC50 values of approximately 6.31 μM against A549 cells and 7.95 μM against MCF-7 cells.
Cell LineIC50 (μM)
A5496.31
MCF-77.95
HCT-116Not tested

These findings indicate that 2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine may serve as a lead compound for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolo[5,4-c]pyridine derivatives have been explored in several studies.

The compound appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests a potential role in treating inflammatory diseases.

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